Boc-4-Acetyl-DL-phenylalanine
Overview
Description
Boc-4-Acetyl-DL-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenyl ring is acetylated. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-4-Acetyl-DL-phenylalanine typically involves the protection of the amino group of phenylalanine with a tert-butyloxycarbonyl group, followed by acetylation of the phenyl ring. The process can be summarized as follows:
Protection of the Amino Group: The amino group of phenylalanine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Acetylation of the Phenyl Ring: The protected amino acid is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Boc-4-Acetyl-DL-phenylalanine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The acetyl group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Electrophiles such as halogens, nitrating agents.
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products
Deprotection: Phenylalanine derivatives.
Substitution: Various substituted phenylalanine derivatives.
Oxidation: Oxidized phenylalanine derivatives.
Reduction: Reduced phenylalanine derivatives.
Scientific Research Applications
Boc-4-Acetyl-DL-phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of pharmaceuticals, including enzyme inhibitors and receptor agonists.
Biological Studies: Employed in studies of enzyme mechanisms and protein interactions.
Industrial Applications: Used in the production of fine chemicals and as a precursor in various organic synthesis processes.
Mechanism of Action
The mechanism of action of Boc-4-Acetyl-DL-phenylalanine involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The acetyl group on the phenyl ring can participate in various chemical reactions, allowing for further functionalization of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Boc-4-Acetyl-DL-phenylalanine can be compared with other similar compounds, such as:
Boc-Phenylalanine: Similar in structure but lacks the acetyl group on the phenyl ring. Used in peptide synthesis.
Acetyl-DL-phenylalanine: Similar in structure but lacks the Boc group. Used in organic synthesis.
Fmoc-Phenylalanine: Another protected phenylalanine derivative, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the acetyl group on the phenyl ring. This dual functionality allows for greater versatility in synthetic applications, making it a valuable compound in organic synthesis and peptide chemistry .
Properties
IUPAC Name |
3-(4-acetylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBRFBNRDRVUAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.